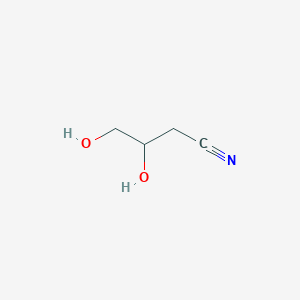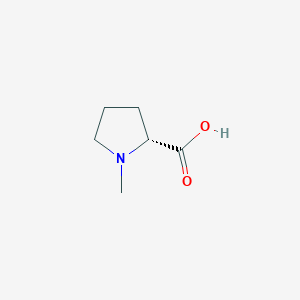
3,4-Dihydroxybutanenitrile
Descripción general
Descripción
3,4-Dihydroxybutanenitrile is an organic compound with the molecular formula C4H7NO2 It is characterized by the presence of two hydroxyl groups and one nitrile group, making it a versatile building block in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxybutanenitrile can be synthesized through several methods. One common method involves the reaction between 3,4-dihydroxybutanal and cyanide ion. Another method includes the reaction between 3-acetylene-1,2-diol and cyanide ion. Additionally, a one-pot synthesis method involves the reaction between glycolaldehyde and cyanide ion followed by oxidation.
Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity. The process may include steps such as tosylation and lipase-mediated kinetic resolution to obtain optically pure compounds .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dihydroxybutanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of 3,4-dioxobutanenitrile.
Reduction: Formation of 3,4-dihydroxybutylamine.
Substitution: Formation of 3,4-dialkoxybutanenitrile or 3,4-diacetoxybutanenitrile.
Aplicaciones Científicas De Investigación
3,4-Dihydroxybutanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of chiral molecules and various organic compounds.
Biology: It has been studied for its antibacterial and antifungal properties.
Medicine: Research has shown its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Industry: It is used in the synthesis of polymers and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3,4-dihydroxybutanenitrile involves its reactivity due to the presence of hydroxyl and nitrile groups. These functional groups allow it to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and application. For example, in medicinal chemistry, it may interact with cellular targets to inhibit cancer cell growth.
Comparación Con Compuestos Similares
- 3,4-Dihydroxybutyronitrile
- 3,4-Dihydroxybenzonitrile
- 3,4-Dihydroxybutanal
Comparison: 3,4-Dihydroxybutanenitrile is unique due to its specific combination of functional groups, which provides it with distinct reactivity and versatility in synthesis. Compared to 3,4-dihydroxybutyronitrile, it has a different spatial arrangement of atoms, leading to different reactivity. 3,4-Dihydroxybenzonitrile, on the other hand, has an aromatic ring, which significantly alters its chemical properties and applications. 3,4-Dihydroxybutanal lacks the nitrile group, making it less versatile in certain synthetic applications.
Propiedades
IUPAC Name |
3,4-dihydroxybutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-2-1-4(7)3-6/h4,6-7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKPBRJADBPHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449925 | |
| Record name | 3,4-dihydroxybutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126577-60-4, 83527-35-9 | |
| Record name | 3,4-dihydroxybutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydroxybutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B152133.png)

![2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B152139.png)









